

Introduction to (6-hydroxyhexyl)triphenylphosphonium bromide

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Compound of Interest

Compound Name:	(6-hydroxyhexyl)triphenylphosphonium Bromide
CAS No.:	68760-65-6
Cat. No.:	B3056075

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(6-hydroxyhexyl)triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a positively charged phosphorus atom covalently bonded to three phenyl groups and a hydroxy-functionalized hexyl chain.^[1] This amphiphilic structure—comprising a nonpolar hydrocarbon tail and a polar head group containing both a hydroxyl moiety and an ionic phosphonium center—governs its physical properties and solubility behavior.

These types of salts are widely utilized as phase-transfer catalysts, intermediates in reactions like the Wittig olefination, and as components in the development of ionic liquids.^{[1][2]} Understanding the solubility of this compound is paramount for optimizing reaction conditions, designing purification protocols, and formulating effective delivery systems.

Compound Identification:

Property	Identifier	Source(s)
CAS Number	68760-65-6	[3][4]
Molecular Formula	C24H28BrOP	[1][5]
Molecular Weight	443.36 g/mol	

| Physical Form | White to off-white solid/powder |[1][3] |

Theoretical Solubility Profile

While specific quantitative solubility data for **(6-hydroxyhexyl)triphenylphosphonium bromide** is not extensively published, a reliable predictive analysis can be made based on its molecular structure and the fundamental principle of "like dissolves like." The molecule's ionic nature and the presence of a terminal hydroxyl group suggest strong interactions with polar solvents.

Predicted Solubility in Common Laboratory Solvents:

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	High	The ionic bromide salt and the hydrogen-bonding capable hydroxyl group will interact strongly with protic solvents.
Polar Aprotic	DMSO, Acetonitrile, DMF	Moderate to High	The large dipole moment of these solvents can effectively solvate the phosphonium cation and bromide anion.[6]
Low-Polarity	Dichloromethane (DCM)	Low to Moderate	The large organic backbone (three phenyl rings and a hexyl chain) allows for some interaction with moderately polar solvents.

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | The high polarity of the phosphonium salt head group makes it energetically unfavorable to dissolve in nonpolar media. [7] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2][8]

The Shake-Flask Method

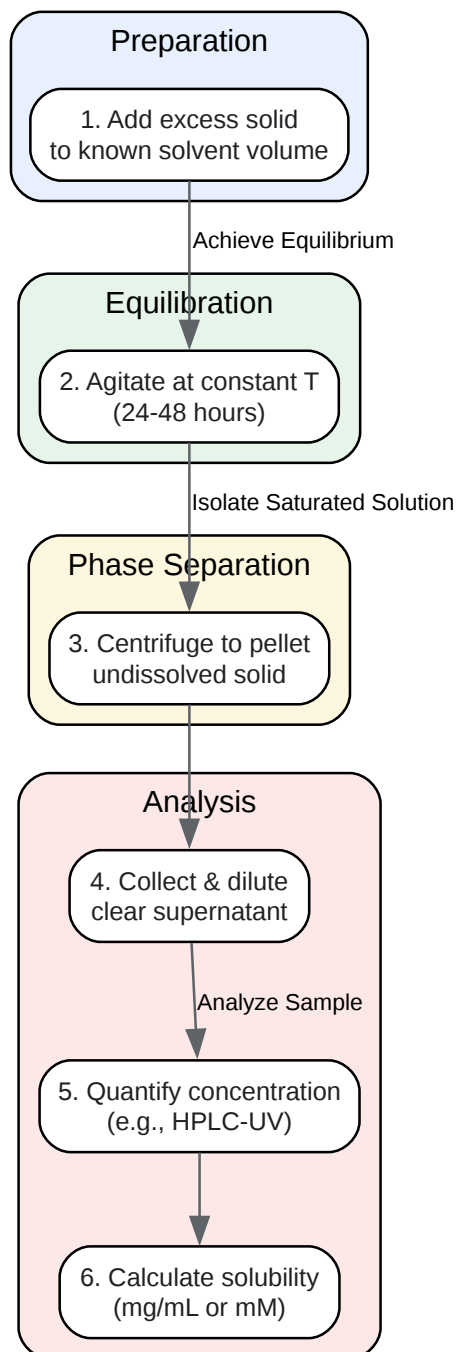
This protocol establishes a self-validating system to measure thermodynamic solubility. The core principle is to create a saturated solution in equilibrium with an excess of the solid compound at a controlled temperature.[2]

Step-by-Step Methodology:

- **Preparation:** Add an excess amount of solid **(6-hydroxyhexyl)triphenylphosphonium bromide** (e.g., 2-5 mg) to a vial containing a precise volume (e.g., 1.0 mL) of the chosen solvent.[8] The presence of undissolved solid is essential for ensuring saturation.
- **Equilibration:** Seal the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]
- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. For fine suspensions, centrifugation (e.g., 10 minutes at 10,000 rpm) is recommended to pellet the undissolved solid.[8]
- **Sample Collection:** Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
- **Dilution:** Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of the diluted sample using a validated analytical technique such as HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[8]
- **Calculation:** Determine the original concentration in the saturated solution by applying the dilution factor. The result is the solubility, typically expressed in mg/mL or mmol/L.

Workflow Diagram

Figure 1: Shake-Flask Solubility Determination Workflow



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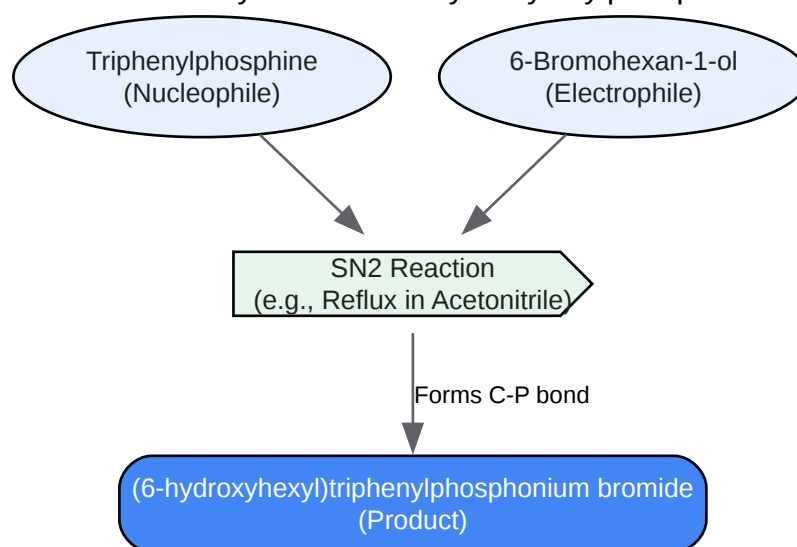
Caption: Figure 1: Shake-Flask Solubility Determination Workflow

Synthesis Context

(6-hydroxyhexyl)triphenylphosphonium bromide is typically synthesized via the quaternization of triphenylphosphine. This involves a nucleophilic substitution (SN2) reaction where the phosphorus atom of triphenylphosphine attacks the primary carbon atom attached to the bromine in a 6-bromohexan-1-ol molecule.

General Synthesis Workflow

Figure 2: General Synthesis of a Hydroxyalkylphosphonium Salt



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Caption: Figure 2: General Synthesis of a Hydroxyalkylphosphonium Salt

Safety and Handling

For safe laboratory practice, it is essential to be aware of the potential hazards associated with this compound.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]
- Signal Word: Warning.[3]

- Pictogram: GHS07 (Exclamation mark).[3]
- Precautionary Measures: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. If skin or eye irritation occurs, seek medical advice.[3]
- Storage: Store at room temperature in an inert atmosphere to prevent degradation.[3]

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